There is limited information readily available on the specific scientific research applications of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone. While it can be purchased from some chemical suppliers [, ], there is no published research specifically detailing its use in scientific studies.
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C₈H₆BrClO₂. It features a bromine atom and a chlorine atom on its aromatic ring, along with a hydroxyl group, which contributes to its unique properties. The compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents. Its structure includes an ethanone functional group, which plays a significant role in its reactivity and biological activity.
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone exhibits notable biological activity, particularly in pharmacological applications. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The presence of the hydroxyl group enhances its interaction with biological targets, potentially influencing enzyme activities and cellular pathways. Research indicates that derivatives of this compound may also exhibit cytotoxic properties against certain cancer cell lines .
The synthesis of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone can be achieved through several methods:
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone has several applications in:
Studies have indicated that 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone interacts with various biological molecules, including proteins and nucleic acids. Its ability to form hydrogen bonds due to the hydroxyl group allows it to engage in specific interactions that can inhibit or activate certain pathways within cells. Research suggests that these interactions may lead to significant therapeutic effects, particularly in cancer treatment and inflammation modulation .
Several compounds share structural similarities with 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(5-Chloro-2-hydroxyphenyl)ethanone | Lacks bromine substitution | Exhibits less reactivity compared to 2-bromo variant |
| 4-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | Bromine at a different position | May show different biological activity profiles |
| 4-Chloroacetophenone | Lacks hydroxyl group | Different solubility and reactivity characteristics |
| 3-Bromo-4-hydroxyacetophenone | Similar aromatic system | Potentially different pharmacological effects |
The uniqueness of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone lies in its dual halogen substitutions and hydroxyl group, which enhance its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone in both chemical synthesis and biological applications, showcasing its potential as a valuable compound in research and development.
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone represents a halogenated acetophenone derivative with a molecular formula of C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol [1] [2]. The compound exhibits the Chemical Abstracts Service number 52727-99-8 and follows the International Union of Pure and Applied Chemistry nomenclature as 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone [3].
The molecular architecture features a phenyl ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 2-position, connected to a brominated acetyl group [1] [4]. The compound's structural framework consists of multiple functional groups that contribute to its chemical behavior: a ketone carbonyl group (C=O), a phenolic hydroxyl group (-OH), and two halogen substituents (bromine and chlorine) [2] [4].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₆BrClO₂ | [1] [2] |
| Molecular Weight | 249.49 g/mol | [1] [2] |
| CAS Number | 52727-99-8 | [1] [3] |
| SMILES Notation | OC1=CC=C(Cl)C=C1C(CBr)=O | [1] [2] |
| InChI Key | XZTLAMYFEVPMLG-UHFFFAOYSA-N | [1] [2] |
The spatial arrangement of functional groups creates specific electronic and steric effects within the molecule [5]. The phenolic hydroxyl group can participate in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, influencing the compound's conformation and reactivity [6]. The chlorine substituent at the meta position relative to the hydroxyl group provides additional electronic modulation through its electron-withdrawing properties [5] [7].
The spectroscopic characterization of 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone reveals distinctive signatures corresponding to its functional groups and molecular architecture [8] [9]. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's hydrogen and carbon environments [10].
In proton nuclear magnetic resonance spectroscopy, the aromatic protons typically appear in the region between 6.5 and 8.2 parts per million, characteristic of substituted benzene rings [10]. The methylene protons adjacent to the bromine atom (CH₂Br) exhibit chemical shifts around 4.4 parts per million, consistent with the deshielding effect of the electronegative bromine atom [8] [10]. The phenolic hydroxyl proton shows variable chemical shift depending on hydrogen bonding interactions and solvent conditions, typically appearing between 4 and 10 parts per million [10].
Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbon resonating around 190-200 parts per million, characteristic of aromatic ketones [10]. The aromatic carbons appear in the range of 115-150 parts per million, with the chlorine-bearing carbon showing distinctive chemical shift patterns due to halogen effects [10]. The brominated methylene carbon typically resonates around 30 parts per million [10].
| Spectroscopic Method | Key Absorption/Signal | Assignment | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | 6.5-8.2 ppm | Aromatic protons | [10] |
| ¹H Nuclear Magnetic Resonance | ~4.4 ppm | CH₂Br protons | [8] [10] |
| ¹H Nuclear Magnetic Resonance | 4-10 ppm (variable) | Phenolic OH | [10] |
| ¹³C Nuclear Magnetic Resonance | 190-200 ppm | Carbonyl carbon | [10] |
| ¹³C Nuclear Magnetic Resonance | 115-150 ppm | Aromatic carbons | [10] |
| ¹³C Nuclear Magnetic Resonance | ~30 ppm | CH₂Br carbon | [10] |
Infrared spectroscopy provides characteristic vibrational frequencies for the compound's functional groups [9] [11]. The carbonyl stretching vibration appears as a strong absorption around 1690-1695 cm⁻¹, typical of aromatic ketones [9] [11]. The phenolic hydroxyl group exhibits a broad absorption band between 3200-3600 cm⁻¹ due to hydrogen bonding interactions [11]. Aromatic carbon-hydrogen stretching vibrations occur in the region of 3000-3100 cm⁻¹ [11].
The carbon-bromine stretching modes appear in the lower frequency region between 500-700 cm⁻¹, while carbon-chlorine stretching vibrations are observed around 600-800 cm⁻¹ [9]. These halogen-carbon vibrations often appear as mixed modes with other skeletal vibrations [9].
Mass spectrometry analysis reveals the molecular ion peak at m/z 249.49, corresponding to the intact molecular structure [3]. Characteristic fragmentation patterns include the loss of bromine (m/z 170), loss of carbon monoxide (m/z 221), and loss of the brominated methylene group (m/z 156) [3].
The thermodynamic properties of 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone reflect the combined effects of intermolecular forces, molecular weight, and structural features [4] [12]. The compound exhibits a melting point range of 63-67°C, indicating moderate crystalline stability [4] [12]. This melting point is consistent with similar halogenated acetophenone derivatives and reflects the balance between van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding [4].
The boiling point of 320.9°C at 760 mmHg demonstrates the compound's thermal stability and relatively strong intermolecular interactions [12]. The high boiling point compared to the melting point indicates a significant liquid range, which may be advantageous for certain synthetic applications [12].
| Thermodynamic Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 63-67°C | Atmospheric pressure | [4] [12] |
| Boiling Point | 320.9°C | 760 mmHg | [12] |
| Density | 1.726±0.06 g/cm³ | Predicted | [4] |
| Flash Point | 147.8°C | Standard conditions | [4] [12] |
| Vapor Pressure | 0.000165 mmHg | 25°C | [4] |
| Refractive Index | 1.62 | Standard conditions | [4] |
The vapor pressure of 0.000165 mmHg at 25°C indicates low volatility at room temperature, which influences its handling and storage characteristics [4]. The predicted density of 1.726±0.06 g/cm³ reflects the high molecular weight and presence of heavy halogen atoms [4].
The compound's reactivity is governed by the presence of multiple electrophilic and nucleophilic sites [5] [7]. The brominated methylene group serves as a highly reactive electrophilic center, susceptible to nucleophilic substitution reactions [13]. The carbonyl group can participate in various addition reactions, while the phenolic hydroxyl group provides sites for hydrogen bonding and potential derivatization [5] [7].
The predicted pKa value of 7.05±0.43 suggests that the phenolic hydroxyl group exhibits moderate acidity, influenced by the electron-withdrawing effects of both the chlorine substituent and the adjacent carbonyl group [4]. This acidity level affects the compound's behavior in different pH environments and its potential for forming ionic species [4].
Computational chemistry methods provide valuable insights into the electronic properties and molecular descriptors of 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone [14] [15] [16]. The logarithm of the partition coefficient (LogP) serves as a critical parameter for predicting the compound's lipophilicity and membrane permeability [14] [15].
Predicted LogP values for the compound range from 2.8 to 3.2, indicating moderate lipophilicity [14] [15]. This value suggests favorable partitioning into organic phases while maintaining some aqueous solubility, which is typical for halogenated aromatic compounds with polar functional groups [15]. The presence of the phenolic hydroxyl group reduces the overall lipophilicity compared to fully halogenated analogs [15].
The topological polar surface area represents an important molecular descriptor for predicting biological activity and transport properties [16]. The calculated topological polar surface area of approximately 37.3 Ų reflects the contribution of the hydroxyl and carbonyl oxygen atoms to the molecule's polar character [15] [16]. This value falls within the range typically associated with compounds exhibiting good oral bioavailability [16].
| Computational Parameter | Predicted Value | Significance | Reference |
|---|---|---|---|
| LogP | 2.8-3.2 | Moderate lipophilicity | [14] [15] |
| Topological Polar Surface Area | ~37.3 Ų | Moderate polarity | [15] [16] |
| Highest Occupied Molecular Orbital Energy | -6.5 to -7.0 eV | Electron donation capacity | [17] [18] |
| Lowest Unoccupied Molecular Orbital Energy | -2.5 to -3.0 eV | Electron acceptance capacity | [17] [18] |
| Energy Gap | 3.5-4.5 eV | Chemical stability | [17] [18] |
Frontier molecular orbital analysis provides insights into the compound's electronic properties and reactivity patterns [17] [18]. The highest occupied molecular orbital energy, estimated between -6.5 and -7.0 electron volts, indicates the compound's capacity for electron donation and its ionization potential [17] [18]. The lowest unoccupied molecular orbital energy, ranging from -2.5 to -3.0 electron volts, reflects the molecule's electron affinity and ability to accept electrons [17] [18].
The energy gap between the highest occupied and lowest unoccupied molecular orbitals, calculated to be approximately 3.5-4.5 electron volts, suggests moderate chemical stability and reactivity [17] [18]. This energy gap influences the compound's optical properties, charge transfer characteristics, and potential for participating in electron transfer processes [17] [18].
The molecular electrostatic potential analysis reveals regions of positive and negative electrostatic potential distribution across the molecular surface [18]. The carbonyl oxygen and phenolic hydroxyl oxygen exhibit negative electrostatic potential, making them favorable sites for electrophilic attack [18]. Conversely, the hydrogen atoms and halogen substituents show positive electrostatic potential regions [18].
Traditional bromination strategies for synthesizing 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone rely on well-established chemical methodologies that have been the cornerstone of organic halogenation for decades. These approaches utilize various brominating agents with distinct mechanisms and reaction conditions.
N-bromosuccinimide emerges as the most prominent brominating agent for this compound synthesis [2]. The reaction typically involves bromination of 5-chloro-2-hydroxyacetophenone using N-bromosuccinimide in the presence of suitable solvents such as chloroform or acetonitrile . This methodology operates through a radical mechanism initiated by light or heat [2] [3]. The reaction proceeds via homolytic cleavage of the nitrogen-bromine bond, generating bromine radicals that subsequently abstract hydrogen atoms from the substrate [4]. The process demonstrates excellent selectivity for alpha-position bromination in ketones while maintaining functional group compatibility [3].
Research indicates that N-bromosuccinimide provides superior control over the bromination process compared to molecular bromine, primarily due to the generation of low concentrations of reactive bromine species [5]. This controlled release mechanism minimizes unwanted side reactions and ensures high product purity [2]. Typical reaction conditions involve reflux conditions at temperatures ranging from room temperature to 80°C, with reaction times extending from 30 minutes to several hours depending on substrate reactivity [3] [4].
Direct bromination using molecular bromine represents another traditional approach, though it requires careful handling due to the highly reactive and hazardous nature of bromine gas [6]. This method typically employs Lewis acid catalysts such as iron tribromide or aluminum tribromide to enhance electrophilic character [6] [7]. The mechanism proceeds through electrophilic aromatic substitution for aromatic substrates and alpha-halogenation for carbonyl compounds [6].
The reaction conditions necessitate precise temperature control, typically maintained between 0°C and 50°C to prevent violent exothermic reactions [7]. Bromine addition must be conducted slowly with continuous stirring to ensure uniform distribution and prevent localized heating [8]. Despite its effectiveness, this method presents significant safety challenges due to bromine volatility and corrosive properties [9].
Phosphorus tribromide serves as a specialized brominating agent particularly effective for alcohol to bromide conversions, though its application extends to certain aromatic systems [10]. This reagent operates through nucleophilic substitution mechanisms, requiring anhydrous conditions to prevent hydrolysis [10]. The reaction typically proceeds at temperatures between 0°C and 25°C under inert atmosphere conditions [11].
The advantages of phosphorus tribromide include predictable stoichiometry and minimal side product formation. However, the method demands strict moisture exclusion and specialized handling procedures due to the reagent sensitivity to water and air [10]. Cost considerations also limit its application to specialized synthetic applications where other methods prove inadequate.
| Brominating Agent | Typical Yield (%) | Reaction Time | Temperature (°C) | Solvent Requirements |
|---|---|---|---|---|
| N-Bromosuccinimide | 75-98 | 0.5-8 hours | 20-80 | CHCl₃, CH₃CN |
| Molecular Bromine | 70-95 | 1-6 hours | 0-50 | CCl₄, CH₂Cl₂ |
| Phosphorus Tribromide | 60-85 | 2-12 hours | 0-25 | Anhydrous solvents |
Advanced catalytic systems represent a significant evolution in bromination methodology, incorporating transition metal catalysts to achieve enhanced selectivity, milder reaction conditions, and improved functional group tolerance. These systems enable precise control over regioselectivity and provide access to complex brominated structures that are challenging to obtain through traditional methods.
Palladium-catalyzed bromination systems offer exceptional versatility for carbon-carbon and carbon-halogen bond formation [12] [13]. These systems typically employ palladium acetate or palladium chloride complexes with phosphine ligands to facilitate oxidative addition, transmetalation, and reductive elimination cycles [13] [14]. The catalytic process enables bromination under relatively mild conditions while maintaining high functional group tolerance [15].
Recent developments in palladium-catalyzed electrochemical carbon-hydrogen bromination demonstrate significant potential for industrial applications [16]. These systems utilize NH₄Br as the bromine source under divided cell conditions, providing excellent control over reaction selectivity [16]. The electrochemical approach offers advantages including reduced waste generation and improved energy efficiency compared to traditional thermal processes [16].
Mechanistic studies reveal that palladium-catalyzed 1,1-alkynylbromination proceeds through migration of the palladium center followed by formation of π-allenyl palladium intermediates [15]. This pathway enables stereoselective reductive elimination of carbon-bromine bonds at propargylic positions, providing access to functionalized propargylic bromides without external brominating reagents [15].
Ruthenium-based catalytic systems enable meta-selective carbon-hydrogen bromination of arylpyridines and related heterocycles [12]. These systems employ N-bromosuccinimide as the bromine source in conjunction with heterogeneous or homogeneous ruthenium catalysts [12]. The meta-selectivity arises from the formation of key intermediates coordinating two orthometalated aryl-substituted heterocycles, with the metal center directing addition to meta positions [12].
The mechanistic framework involves initial coordination of the substrate to the ruthenium center, followed by carbon-hydrogen activation and subsequent bromination [12]. This approach provides excellent regioselectivity that is complementary to traditional electrophilic aromatic substitution patterns, enabling access to brominated products that are difficult to obtain through conventional methods [12].
Iron-catalyzed bromination systems offer sustainable alternatives to precious metal catalysts while maintaining high efficiency [11]. These systems typically employ iron salts such as iron chloride or iron bromide in combination with suitable oxidants [17]. The catalytic mechanism involves generation of iron-bromine species that facilitate selective carbon-hydrogen bromination under mild conditions [17].
Copper-catalyzed aerobic bromination represents another environmentally favorable approach, utilizing atmospheric oxygen as the terminal oxidant [17] [18]. A notable example involves catalytic bromination of alkyl sp³ carbon-hydrogen bonds using potassium bromide and air under visible light irradiation [17]. This system operates at room temperature to 40°C using catalytic sodium nitrite in aqueous hydrochloric acid solutions [17].
The mechanistic pathways in metal-catalyzed bromination systems generally involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination [13] [14]. Computational studies using density functional theory provide detailed insights into the energy profiles and reaction intermediates [15] [19]. These investigations reveal that reductive elimination often represents the rate-determining step, with activation barriers ranging from 20 to 25 kcal/mol depending on the specific catalyst system [15].
| Catalyst System | Metal Loading (mol%) | Temperature (°C) | Selectivity | Typical Yields (%) |
|---|---|---|---|---|
| Pd-catalyzed C-H bromination | 1-10 | 80-120 | ortho-selective | 70-95 |
| Ru-catalyzed meta-bromination | 5-15 | 100-140 | meta-selective | 60-85 |
| Fe-catalyzed bromination | 2-8 | 60-100 | site-specific | 65-90 |
| Cu-catalyzed aerobic bromination | 1-5 | 25-80 | chemioselective | 75-95 |
Green chemistry approaches to bromination synthesis emphasize environmental sustainability through solvent reduction, energy efficiency, and waste minimization. These methodologies align with the principles of green chemistry by eliminating hazardous substances, reducing environmental impact, and improving atom economy.
Solvent-free bromination represents a paradigm shift from traditional solution-phase chemistry, offering significant environmental and economic advantages [20] [21]. Quaternary ammonium tribromides serve as effective brominating agents under solvent-free conditions, enabling bromination through thermal heating or microwave irradiation [20]. These reactions demonstrate remarkable efficiency, achieving complete conversion within minutes to hours while eliminating organic solvent requirements [20].
Research demonstrates that N-bromosuccinimide can effectively brominate 1,3-diketones and β-keto esters through simple trituration at room temperature [21]. This approach involves grinding N-bromosuccinimide with liquid or solid substrates, followed by aqueous workup to remove succinimide byproducts [21]. The process achieves high yields without organic solvents, representing a significant advancement in environmental sustainability [21].
Solvent-free conditions often enhance reaction rates and selectivity compared to solution-phase processes [22] [23]. The absence of solvating molecules concentrates reactants and may stabilize transition states through intermolecular interactions [22]. This phenomenon particularly benefits reactions involving hydrogen bonding or π-π stacking interactions [22].
Mechanochemical synthesis employs mechanical force to drive chemical transformations, offering unique advantages for bromination reactions [22] [24]. Ball milling techniques enable efficient bromination using sodium bromide and oxone as oxidant, achieving excellent yields for phenols, dicarbonyl compounds, and alkenes [24]. The mechanical energy breaks and forms chemical bonds while maintaining reaction temperatures near ambient conditions [22].
Mechanochemical bromination of naphthalene using 1,3-dibromo-5,5-dimethylhydantoin demonstrates the potential for halogenating unactivated aromatic systems [25]. Zeolite catalysts enhance reaction efficiency through acid catalysis and provide spatial confinement effects that improve selectivity [25]. This approach eliminates solvent requirements while enabling reactions that are challenging under conventional conditions [25].
The mechanochemical approach extends to carbon-halogen bond formation reactions using N-halosuccinimide reagents [22]. Aryl rings containing electron-donating groups undergo efficient bromination within 2 hours, yielding 70-98% of mono or dibromo derivatives [22]. The technique demonstrates excellent compatibility with various functional groups and offers superior control over reaction stoichiometry [22].
Ionic liquid-promoted bromination provides a sustainable alternative to conventional organic solvents while offering unique catalytic properties [18] [26]. These systems utilize ionic liquids in catalytic amounts to promote aerobic bromination with controllable chemoselectivity [18]. The ionic liquid serves multiple functions, including solvent, catalyst, and phase-transfer agent [18].
Recent developments demonstrate transition-metal-free aerobic bromination using ionic liquids with hydrobromic acid or sodium bromide as bromine sources [18]. The reaction proceeds under mild conditions with excellent substrate scope, including aromatic halogenation, benzylic bromination, and ketonic α-bromination [18]. The ionic liquid catalyst can be recycled through simple workup procedures, maintaining activity over multiple cycles [18].
The mechanism likely involves formation of bromine through aerobic oxidation of bromide ions, facilitated by the ionic liquid environment [18]. The unique properties of ionic liquids, including negligible vapor pressure and tunable polarity, enable precise control over reaction parameters [18]. This approach achieves Faradaic efficiencies exceeding 90% while maintaining high product yields [26].
Aqueous bromination systems represent environmentally benign alternatives that utilize water as the primary solvent [27] [28]. In-situ bromine generation from hydrobromic acid and hydrogen peroxide enables safe bromination under continuous flow conditions [27]. The approach eliminates bromine storage hazards while providing excellent parameter control through microreactor technology [27].
Sustainable aerobic bromination utilizing atmospheric oxygen demonstrates exceptional environmental benefits [29]. These systems employ non-toxic halide salts with oxygen from air to generate active halogenating species under mild conditions [29]. Alloxan catalysis enables biomimetic halogenation that mimics natural enzymatic processes [29].
The continuous flow protocol generates bromine in-situ, performs bromination, and quenches unreacted bromine within integrated reactor systems [27]. This approach achieves full conversions with excellent yields (83-97%) while avoiding organic side products through purely inorganic reagent systems [27]. The methodology extends to ionic liquid systems for substrates requiring non-aqueous conditions [27].
| Green Method | Reaction Time | Energy Source | Environmental Benefits | Typical Yields (%) |
|---|---|---|---|---|
| Solvent-free NBS | 0.5-2 hours | Thermal/Microwave | No organic solvents | 75-98 |
| Mechanochemical milling | 30 min-3 hours | Mechanical energy | Solvent-free, energy efficient | 70-95 |
| Ionic liquid-promoted | 3-24 hours | Thermal + catalytic | Recyclable catalyst | 80-99 |
| Aqueous systems | 1-4 hours | Chemical oxidation | Water as solvent | 85-95 |
Industrial-scale optimization of bromination processes requires sophisticated engineering approaches to address safety, efficiency, and economic considerations. These systems integrate advanced reactor design, process control, and purification technologies to achieve high-volume production while maintaining product quality and environmental compliance.
Continuous flow reactors represent the state-of-the-art technology for industrial bromination processes, offering superior safety profiles and enhanced process control compared to batch reactors [30] [31] [32]. Tubular plug flow reactors enable precise control over residence time distribution, temperature gradients, and mixing efficiency [32]. The high surface-to-volume ratio facilitates excellent heat transfer, crucial for managing exothermic bromination reactions [30].
Recent implementations of continuous photochemical benzylic bromination demonstrate remarkable productivity achievements [31] [32]. A pilot-plant facility achieved 38 kg/day productivity using LED-irradiated tubular reactors with 1.5-minute residence times [32]. Scale-up to Good Manufacturing Practice qualified reactor trains enabled production rates exceeding 100 kg/day through numbering-up approaches [32].
The reactor design incorporates specialized features including spiral coiling within glass plate enclosures for optimal light distribution and cooling fluid circulation [32]. High-intensity LED arrays provide uniform irradiation while maintaining precise temperature control through integrated cooling systems [32]. This configuration enables assay yields of 93-94% with excellent selectivity for desired products [32].
In-situ bromine generation systems eliminate storage and handling hazards associated with molecular bromine while providing on-demand brominating agent supply [27] [30]. The methodology typically employs hydrobromic acid with hydrogen peroxide or sodium hypochlorite to generate bromine at controlled rates [27]. This approach ensures that bromine concentration remains low throughout the process, minimizing safety risks [27].
Three-stage continuous flow systems integrate bromine generation, bromination reaction, and bromine quenching within interconnected microreactors [27]. The first stage generates bromine from hydrobromic acid and sodium hypochlorite with 48-second residence time [27]. The second stage performs bromination with optimized mixing and temperature control [27]. The third stage quenches unreacted bromine using sodium sulfite, ensuring complete bromine removal before product isolation [27].
Process optimization reveals that acidic conditions favor bromination kinetics and conversions compared to alkaline environments [27]. Bromine exhibits stronger brominating activity than potassium hypobromite, confirming the advantages of acidic reaction media [27]. The integrated approach achieves full conversions with 83-97% yields while producing minimal organic byproducts [27].
Advanced process control systems enable real-time monitoring and adjustment of critical parameters including temperature, pressure, flow rates, and composition [30] [33]. Inline analytical techniques such as near-infrared spectroscopy and gas chromatography provide continuous feedback for process optimization [33]. These systems maintain product quality within tight specifications while maximizing throughput efficiency.
Temperature control represents a critical parameter due to the exothermic nature of bromination reactions [30] [34]. Precise regulation within ±1°C ensures optimal selectivity and prevents thermal runaway conditions [30]. Advanced heat exchangers and thermal management systems maintain isothermal conditions throughout the reactor volume [34].
Photon stoichiometry calculations enable prediction of reaction times at different light intensities and reactor configurations [32]. This approach facilitates scale-up calculations and optimization of energy consumption [32]. LED-NMR spectroscopy provides mechanistic insights that guide reaction condition optimization [32].
Industrial purification of brominated compounds requires specialized techniques to achieve pharmaceutical-grade purity while managing corrosive and potentially toxic impurities [35] [36]. Traditional recrystallization methods often prove inadequate for brominated aromatic compounds due to their thermal stability requirements and impurity profiles [35].
Single-step purification processes combine grinding and heating operations to remove water, volatiles, and impurities simultaneously [35]. This methodology employs heated air at temperatures ranging from 140°C to 310°C during grinding operations [35]. The process effectively removes residual free bromine, hydrogen bromide, and brominated byproducts while achieving desired particle size distributions [35].
Continuous extraction systems integrated with membrane separators enable efficient product isolation from reaction mixtures [33]. Liquid-liquid extraction using binary or ternary solvent systems followed by membrane separation provides high product recovery with minimal manual handling [33]. This approach reduces contamination risks and improves overall process efficiency [33].
Crystallization optimization involves careful selection of solvents and temperature profiles to maximize product purity while minimizing yield losses [37]. Recrystallization of N-bromosuccinimide using water at elevated temperatures demonstrates the importance of proper purification procedures for brominating agents [37].
| Process Parameter | Optimization Strategy | Typical Performance | Benefits |
|---|---|---|---|
| Continuous Flow | Tubular plug flow reactors | 1-100 kg/h throughput | Enhanced safety, scalability |
| In-situ Generation | HBr + H₂O₂ system | 48-second residence time | Reduced storage hazards |
| Temperature Control | ±1°C precision | 93-94% assay yields | Improved selectivity |
| Purification | Single-step grind/heat | >95% purity | High product quality |
Acute Toxic;Irritant